For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran: Synthesis, Characterization, and Potential Reactivity
This guide provides a comprehensive technical overview of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran, a molecule of interest in synthetic organic chemistry. By dissecting its structure, this document will explore a proposed synthetic pathway, predict its spectroscopic characteristics, and discuss its potential reactivity and applications as a synthetic intermediate.
Introduction to the Molecular Architecture
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is an organic molecule characterized by a unique combination of functional groups. Its structure consists of a tetrahydrofuran ring linked via an ether oxygen to a methyl group, which is in turn attached to a cyclohexene ring. This arrangement presents several key features that dictate its chemical behavior and potential utility.
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The Tetrahydrofuranyl Acetal Moiety: The 2-alkoxytetrahydrofuran substructure is a cyclic acetal. Such groups are known in organic synthesis as protecting groups for alcohols due to their stability under neutral and basic conditions, and their lability in the presence of acid.[1][2][3][4][5]
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The Cyclohexene Ring: The presence of a carbon-carbon double bond within the six-membered ring introduces a site of reactivity for a variety of transformations, including additions and oxidations.
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The Ether Linkage: The ether bond connects the two cyclic systems and is generally stable to a wide range of reagents, with the exception of strong acids.
The strategic combination of these functional groups suggests that 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran could serve as a valuable intermediate in multi-step syntheses, allowing for selective manipulation of other parts of a molecule while the cyclohexenylmethanol-derived alcohol is masked.
Proposed Synthesis
A logical and efficient synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran can be envisioned through the acid-catalyzed addition of cyclohex-1-en-1-ylmethanol to 2,3-dihydrofuran. This approach is analogous to the well-established method of forming tetrahydropyranyl (THP) ethers from alcohols and 3,4-dihydro-2H-pyran.[6]
Retrosynthetic Analysis
A retrosynthetic disconnection of the ether linkage points to cyclohex-1-en-1-ylmethanol and 2,3-dihydrofuran as the primary starting materials. This is a logical approach as both precursors are commercially available or can be readily synthesized.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanism
The forward synthesis involves the reaction of cyclohex-1-en-1-ylmethanol with 2,3-dihydrofuran in the presence of a catalytic amount of acid.
The mechanism for this reaction proceeds through the following steps:[7][8]
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Protonation of the Dihydrofuran: The acid catalyst protonates the double bond of 2,3-dihydrofuran, generating a resonance-stabilized oxocarbenium ion.
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Nucleophilic Attack: The hydroxyl group of cyclohex-1-en-1-ylmethanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
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Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion to yield the final product and regenerate the acid catalyst.
Caption: Proposed reaction mechanism for ether formation.
Experimental Protocol
Materials:
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Cyclohex-1-en-1-ylmethanol
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2,3-Dihydrofuran
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Dichloromethane (anhydrous)
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Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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To a solution of cyclohex-1-en-1-ylmethanol (1.0 eq) in anhydrous dichloromethane, add 2,3-dihydrofuran (1.2 eq).
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Add a catalytic amount of PPTS (0.05 eq) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran.
Predicted Structural Elucidation and Spectroscopic Analysis
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Vinylic H (Cyclohexene) | 5.6 - 5.8 | br s | 1H | Broad singlet due to allylic coupling. |
| Acetal H (THF) | 5.1 - 5.3 | t | 1H | Triplet, coupled to the adjacent CH₂ group. |
| O-CH₂-Cyclohexene | 3.9 - 4.2 | m | 2H | Diastereotopic protons, complex multiplet. |
| O-CH₂ (THF) | 3.7 - 3.9 | m | 2H | Multiplet. |
| Allylic CH₂ (Cyclohexene) | 1.9 - 2.1 | m | 4H | Multiplet. |
| Other CH₂ (THF & Cyclohexene) | 1.5 - 1.9 | m | 8H | Overlapping multiplets. |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| Vinylic C (quaternary, Cyclohexene) | 135 - 140 |
| Vinylic C (CH, Cyclohexene) | 120 - 125 |
| Acetal C (THF) | 100 - 105 |
| O-CH₂-Cyclohexene | 70 - 75 |
| O-CH₂ (THF) | 65 - 70 |
| Allylic C (Cyclohexene) | 25 - 30 |
| Other C (THF & Cyclohexene) | 20 - 35 |
Predicted Infrared (IR) Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | 1640 - 1680 | Medium |
| C-O Stretch (ether/acetal) | 1050 - 1150 | Strong |
| =C-H Stretch (alkene) | 3000 - 3100 | Medium |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
Predicted Mass Spectrum (Electron Ionization)
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Molecular Ion (M⁺): A weak to medium intensity peak is expected at the calculated molecular weight.
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Key Fragmentation: The most significant fragmentation would likely be the cleavage of the C-O bond of the acetal, leading to the formation of the stable oxocarbenium ion of tetrahydrofuran and the cyclohexenylmethyl radical. Another prominent fragmentation pathway would involve the loss of the entire tetrahydrofuranoxy group.
Chemical Reactivity and Stability
The reactivity of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is governed by its two primary functional groups: the acetal and the alkene.
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Acid-Catalyzed Deprotection: The tetrahydrofuranyl acetal is susceptible to cleavage under acidic conditions, regenerating the parent alcohol, cyclohex-1-en-1-ylmethanol.[1][2][3][5] This property is central to its use as a protecting group. A variety of acidic catalysts, including aqueous acids and Lewis acids, can effect this transformation.[2][3]
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Alkene Reactions: The double bond in the cyclohexene ring can undergo a range of addition reactions, such as hydrogenation to form the corresponding saturated cyclohexane derivative, epoxidation, dihydroxylation, and halogenation.
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Stability: The molecule is expected to be stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents that do not target the alkene functionality. This stability profile is a key requirement for a useful protecting group.[1][3]
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